4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
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Overview
Description
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is a fluorinated organic compound with the molecular formula C5H6F6N2·HCl. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia or an amine.
Formation of Hydrochloride Salt: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. Its stability and reactivity allow for the exploration of new biochemical pathways and interactions.
Medicine
In medicine, fluorinated compounds are often investigated for their potential as pharmaceuticals. This compound may be explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its high fluorine content makes it useful in the manufacture of fluoropolymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its biological and chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid
- 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
Uniqueness
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride is unique due to its specific structure, which combines a high degree of fluorination with an amidamide functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQDUOAZGIURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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